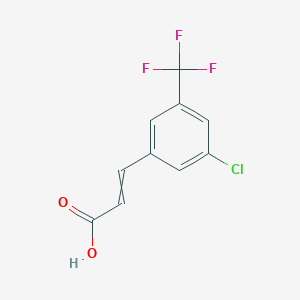

3-(3-Chloro-5-(trifluoromethyl)phenyl)acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCAVODXDPRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Knoevenagel Condensation

The Knoevenagel condensation is the most widely reported method for synthesizing 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylic acid. This one-step reaction involves the base-catalyzed condensation of 3-chloro-5-(trifluoromethyl)benzaldehyde with malonic acid.

Reaction Conditions

- Catalyst : Piperidine (5–10 mol%) or ammonium acetate

- Solvent : Toluene or dimethylformamide (DMF)

- Temperature : 90–110°C

- Time : 4–8 hours

The reaction proceeds via deprotonation of malonic acid to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated carboxylic acid. A typical laboratory-scale procedure achieves yields of 70–85% with high (E)-selectivity (>95%).

Challenges :

- Decarboxylation : Prolonged heating may cause loss of CO₂, forming undesired styrene derivatives.

- Byproducts : Self-condensation of malonic acid can occur if stoichiometry is unbalanced.

Optimization :

Wittig Reaction Followed by Hydrolysis

The Wittig reaction offers an alternative route, particularly for stereoselective synthesis. This two-step method involves:

- Olefination : Reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with a phosphorus ylide to form the acrylate ester.

- Ester Hydrolysis : Basic or acidic hydrolysis of the ester to the carboxylic acid.

Step 1 – Wittig Reaction

- Ylide Preparation : Triphenylphosphine reacts with methyl bromoacetate to form the phosphonium ylide.

- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.

- Yield : 60–75% for the (E)-acrylate ester.

Step 2 – Hydrolysis

- Reagents : NaOH (2M) in methanol/water (1:1)

- Temperature : 60°C, 3 hours.

- Yield : >90% conversion to the acid.

Advantages :

- High stereocontrol for (E)-isomer.

- Tolerance for diverse functional groups on the aryl ring.

Disadvantages :

- Requires handling moisture-sensitive ylides.

- Additional purification steps for intermediate esters.

Heck Coupling

The Heck reaction couples a haloarene with acrylic acid derivatives under palladium catalysis. For 3-(3-chloro-5-(trifluoromethyl)phenyl)acrylic acid, this method uses 1-chloro-3-iodo-5-(trifluoromethyl)benzene and acrylic acid.

Reaction Parameters

- Catalyst : Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%)

- Base : Triethylamine

- Solvent : DMF or acetonitrile

- Temperature : 100°C, 12 hours.

- Yield : 50–65%.

Mechanism : Oxidative addition of Pd⁰ to the aryl iodide forms a Pd(II) intermediate, which coordinates the acrylate. Migratory insertion and β-hydride elimination yield the coupled product.

Limitations :

- Requires expensive iodinated precursors.

- Competing homocoupling of acrylic acid reduces efficiency.

Industrial-Scale Production

Continuous Flow Knoevenagel Process

Industrial synthesis prioritizes the Knoevenagel method due to its simplicity and scalability. A continuous flow reactor system enhances productivity and reduces side reactions:

Key Features

- Reactor Type : Tubular reactor with static mixers

- Residence Time : 30 minutes

- Temperature : 110°C

- Pressure : 5 bar

- Yield : 82% with >99% purity.

Advantages :

- Rapid heat dissipation minimizes decarboxylation.

- Automated solvent recovery reduces waste.

Catalytic System Optimization

Industrial protocols employ heterogeneous catalysts to streamline separation:

| Catalyst | Support Material | Lifetime (cycles) | Yield (%) |

|---|---|---|---|

| MgO | Mesoporous SiO₂ | 20 | 78 |

| Amine-functionalized | Zeolite Beta | 50 | 85 |

Functionalized zeolites provide acidic and basic sites, enhancing both condensation and dehydration steps.

Structural Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

- δ 8.12 (s, 1H, Ar-H)

- δ 7.98 (s, 1H, Ar-H)

- δ 7.72 (d, J = 16 Hz, 1H, CH=CO)

- δ 6.45 (d, J = 16 Hz, 1H, CH=CO)

- δ 12.1 (s, 1H, COOH).

IR (KBr)

HPLC Purity : >99.5% (C18 column, 0.1% H₃PO₄/ACN gradient).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Knoevenagel | 85 | 99.5 | 120 | High |

| Wittig + Hydrolysis | 70 | 98 | 250 | Moderate |

| Heck Coupling | 60 | 97 | 400 | Low |

The Knoevenagel method is optimal for bulk production due to its cost-effectiveness and scalability. The Wittig route suits small-scale stereoselective synthesis, while the Heck reaction remains niche for specialized substrates.

Emerging Techniques

Photocatalytic Trifluoromethylation

Recent advances enable direct trifluoromethylation of 3-chlorophenylacrylic acid using CF₃I and a Ru photocatalyst:

Conditions :

- Light Source : Blue LEDs (450 nm)

- Catalyst : Ru(bpy)₃Cl₂ (1 mol%)

- Solvent : MeCN/H₂O (9:1)

- Yield : 55%.

This method avoids pre-functionalized benzaldehydes but currently suffers from moderate yields.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of (E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their properties:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.